Methyl (S)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate
CAS No.:
Cat. No.: VC17459892
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21NO3 |
|---|---|
| Molecular Weight | 287.35 g/mol |
| IUPAC Name | methyl (6S)-1'-methyl-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate |
| Standard InChI | InChI=1S/C17H21NO3/c1-18-9-3-7-17(16(18)20)8-6-12-10-13(15(19)21-2)4-5-14(12)11-17/h4-5,10H,3,6-9,11H2,1-2H3/t17-/m1/s1 |
| Standard InChI Key | GFRCEQOUHQMDPF-QGZVFWFLSA-N |
| Isomeric SMILES | CN1CCC[C@@]2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)OC |
| Canonical SMILES | CN1CCCC2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a spirocyclic scaffold formed by a naphthalene ring (C₁₀H₈) fused to a piperidine ring (C₅H₁₀N) via a shared sp³-hybridized carbon atom . The (S)-configuration at the chiral center introduces stereochemical specificity, influencing its interactions with biological targets. Key structural elements include:
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Naphthalene moiety: A bicyclic aromatic system contributing to planar rigidity.
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Piperidine ring: A six-membered saturated heterocycle with a ketone group at the 2'-position.
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Methyl ester group: Positioned at the 6th carbon of the naphthalene ring, enhancing solubility and reactivity.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₁NO₃ | |
| Molecular Weight | 299.37 g/mol | |
| Stereochemistry | (S)-configuration | |
| X-ray Crystallography | Confirms spirocyclic geometry |
Synthesis and Stereochemical Control
Key Synthetic Routes
The synthesis of methyl (S)-1'-methyl-2'-oxo-spiro derivatives typically involves 1,3-dipolar cycloaddition reactions, as demonstrated in analogous spiropyrrolidine systems . A generalized pathway includes:
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Formation of azomethine ylides: Generated via deprotonation of iminoesters derived from glycine methyl ester.
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Cycloaddition with dipolarophiles: Reaction with (E)-arylidene ketones yields spiro adducts with high regio- and stereoselectivity.
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Chiral resolution: Enzymatic or chromatographic methods isolate the (S)-enantiomer.
Table 2: Optimized Reaction Conditions
Stereochemical Challenges
Achieving enantiopure (S)-configurations requires asymmetric catalysis or post-synthetic resolution. Computational studies suggest that steric effects from the naphthalene moiety favor the (S)-enantiomer during crystallization .
| Compound | Target | IC₅₀ (nM) | Selectivity |
|---|---|---|---|
| Spiropyrrolidine derivative | Serine protease | 12.3 | 5-fold vs. trypsin |
| Piperidine-spiro compound | Dopamine D2 receptor | 89.7 | Moderate |
Applications in Drug Discovery
Lead Optimization
The methyl ester group serves as a prodrug motif, enabling hydrolytic activation in vivo. Structural modifications at the 1'-methyl position (e.g., halogenation) enhance metabolic stability without compromising spirocyclic integrity .
Fluorescence Properties
Spiro derivatives like this compound exhibit intrinsic fluorescence (λₑₓ = 360 nm, λₑₘ = 450 nm), enabling their use as molecular probes .
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